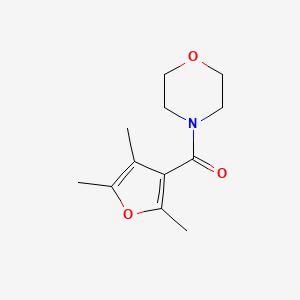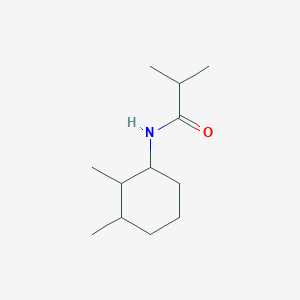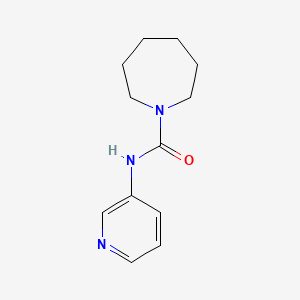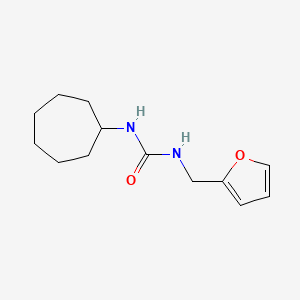![molecular formula C13H12FNO2 B7503567 N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide, also known as FMF-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the furan carboxamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have anti-viral properties. Studies have suggested that this compound can inhibit the replication of certain viruses, including the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide for lab experiments is its cost-effectiveness. The synthesis method has been optimized to produce a high yield of the compound, making it a cost-effective option for scientific research. Additionally, this compound has been shown to have a low toxicity profile, making it a safe option for lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide. One area of research could be in the development of this compound as a potential treatment for viral infections, including the influenza virus. Additionally, further research could be done to better understand the mechanism of action of this compound and how it can be used to target specific enzymes involved in cell signaling pathways. Finally, research could be done to explore the potential of this compound as a treatment option for other diseases, such as autoimmune disorders.
Métodos De Síntesis
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl chloride with furan-3-carboxylic acid, followed by the addition of methylamine. The resulting product is then purified using chromatography techniques to obtain a high purity compound. The synthesis of this compound has been optimized to produce a high yield of the compound, making it a cost-effective option for scientific research.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-15(13(16)11-6-7-17-9-11)8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSJIPLYQUPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)




![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)


